molecular formula C18H22FN3O4S2 B2965168 1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1428372-01-3

1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2965168
CAS No.: 1428372-01-3
M. Wt: 427.51
InChI Key: OZMHRQLDTWTWGV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive structure incorporating dual sulfonamide functionalities, a 3-fluorophenyl group, and a piperidine core, making it a valuable scaffold for exploring novel biological activities. Compounds with sulfonamide groups on a piperidine ring system are frequently investigated for their potential as enzyme inhibitors . The presence of the fluorophenyl moiety is a common strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers are exploring this compound and its analogs primarily in the context of developing new therapeutic agents, with potential applications in areas such as oncology and the treatment of central nervous system (CNS) disorders. Its mechanism of action is anticipated to involve targeted protein inhibition, a hallmark of sulfonamide-based pharmaceuticals . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHRQLDTWTWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula: C21H20FN3O6S
  • Molecular Weight: 461.46 g/mol
  • CAS Number: 2098974-13-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which play crucial roles in various signaling pathways. Notably, it has shown inhibitory effects on:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase is involved in numerous cellular processes, including metabolism and cell differentiation.
  • IKK-β (IκB Kinase Beta) : A key player in the NF-kB signaling pathway, which regulates immune response and inflammation.
  • ROCK (Rho-associated protein kinase) : Involved in smooth muscle contraction and cell migration.

Inhibition Potency

The compound exhibited varying degrees of potency against the aforementioned kinases. The following table summarizes the IC50 values observed in different studies:

Kinase IC50 (nM) Reference
GSK-3β10 - 1314
IKK-β20 - 500
ROCK50 - 800

Anti-inflammatory Effects

In a study focusing on inflammation models, the compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Metabolic Stability

The metabolic stability of the compound was evaluated using mouse liver microsomes. It demonstrated high stability with negligible degradation over a 15-minute incubation period, indicating a favorable pharmacokinetic profile for further development .

Cytotoxicity Assessment

In cytotoxicity assays, compounds with similar structures were screened for cell viability at concentrations up to 10 µM. The results showed that many derivatives did not adversely affect cell viability, making them suitable candidates for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Piperidine Moieties
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₀H₂₄FN₃O₄S 421.49 3-Fluorophenyl, pyridin-3-ylsulfonyl-piperidine, methanesulfonamide
N-[(Piperidin-4-yl)methyl]methanesulfonamide C₇H₁₆N₂O₂S 192.28 Methanesulfonamide, unsubstituted piperidine
1-(2-Chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide C₂₀H₂₇ClN₂O₃S 411.0 2-Chlorophenyl, furan-methyl-piperidine, methanesulfonamide

Key Observations :

  • The target compound’s pyridin-3-ylsulfonyl group and 3-fluorophenyl distinguish it from simpler sulfonamides like N-[(piperidin-4-yl)methyl]methanesulfonamide, which lacks aromatic substitutions. These additions likely enhance binding to hydrophobic pockets in target proteins .
Fluorophenyl-Containing Bioactive Compounds
Compound Name Molecular Formula Biological Target/Activity Key Differences from Target Compound Reference
meta-Fluorofentanyl (HCl) C₂₃H₂₈FN₃O·HCl μ-Opioid receptor agonist Propanamide backbone, phenethyl-piperidine
4-Fluorobutyryl Fentanyl C₂₃H₂₈FN₃O Synthetic opioid Butyramide group, phenethyl-piperidine
N-[1-(3-Cyanobenzyl)piperidin-4-yl]-N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)urea C₂₆H₂₆FN₅O Undisclosed (urea-based scaffold) Urea core, cyanobenzyl substitution

Key Observations :

  • Unlike fentanyl analogs (e.g., meta-Fluorofentanyl), the target compound lacks the phenethyl-piperidine motif critical for opioid receptor binding. Its sulfonamide group suggests a divergent mechanism, possibly targeting enzymes like carbonic anhydrases or proteases .
  • The urea derivative in shares a 3-fluorophenyl group but replaces the sulfonamide with a urea linker, which may alter hydrogen-bonding patterns and target selectivity .
Piperidine-Based Sulfonamides in Drug Development
Compound Name Application/Activity Structural Highlights Reference
Target Compound Undisclosed (potential enzyme inhibitor) Dual sulfonamide groups, pyridine-sulfonyl
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide Kinase inhibitor (hypothetical) Thiazole sulfonamide, methoxyphenoxy-piperidine

Key Observations :

  • The target compound’s pyridin-3-ylsulfonyl group contrasts with the thiazole sulfonamide in , which may prioritize interactions with ATP-binding pockets in kinases. The pyridine ring could instead facilitate π-π stacking in non-kinase targets .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate, as seen in and , where trifluoromethanesulfonyl or methanesulfonamide groups are introduced via anhydride reactions .
  • Metabolic Stability: The fluorine atom on the phenyl ring may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Diversity in Sulfonamide Applications : As highlighted in , sulfonamides are versatile in drug design, spanning antibiotics, antivirals, and enzyme inhibitors. The target compound’s structure aligns with trends in optimizing sulfonamide derivatives for targeted therapies .

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